Product packaging for 2-Phenoxycyclopentan-1-one(Cat. No.:)

2-Phenoxycyclopentan-1-one

Cat. No.: B13565645
M. Wt: 176.21 g/mol
InChI Key: BLJQDYYIDRRVOZ-UHFFFAOYSA-N
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Description

2-Phenoxycyclopentan-1-one is a high-value cyclic ketone that serves as a versatile building block in advanced organic synthesis and pharmaceutical research. Its structure, featuring an electron-rich phenoxy group adjacent to the carbonyl, makes it a useful intermediate for constructing complex molecules. Researchers utilize this compound in the development of novel active compounds, leveraging the cyclopentanone ring as a core scaffold . It is commonly employed in multi-step synthetic routes, including condensation reactions, nucleophilic additions, and as a precursor for heterocyclic compounds . As a specialty chemical, it is critical for medicinal chemistry projects, such as the exploration of new pharmacologically active agents . Strictly for research purposes, this product is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B13565645 2-Phenoxycyclopentan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-phenoxycyclopentan-1-one

InChI

InChI=1S/C11H12O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI Key

BLJQDYYIDRRVOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)OC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenoxycyclopentan 1 One

Established Synthetic Routes and Precursors to Phenoxycyclopentanone Core Structures

The construction of the phenoxycyclopentanone core relies on well-established reactions that form the crucial carbon-oxygen bond between the cyclopentanone (B42830) and phenyl rings. The choice of precursors is critical, with 2-halocyclopentanones and functionalized cyclopentanol (B49286) derivatives being the most common starting points.

Alkylation and Arylation Approaches for Phenoxy Moiety Introduction

The direct introduction of the phenoxy group onto the cyclopentanone ring is typically achieved through cross-coupling reactions, where an aryl halide or its equivalent is reacted with a nucleophile. mdpi.com The two most prominent methods for this C-O bond formation are the Ullmann condensation and the Buchwald-Hartwig amination/etherification. wikipedia.orgorganic-chemistry.org

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org Traditionally, these reactions require high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orglscollege.ac.in The reaction typically involves an aryl halide, such as iodobenzene (B50100) or bromobenzene, reacting with the enolate of cyclopentanone or, more commonly, the reaction of a phenoxide with an α-halocyclopentanone like 2-bromocyclopentanone (B1279250). chemspider.comnih.gov Modern variations have improved the reaction conditions by using soluble copper catalysts and various ligands, sometimes allowing for lower reaction temperatures. wikipedia.orgmdpi.com

The Buchwald-Hartwig cross-coupling represents a more modern, palladium-catalyzed approach for the synthesis of aryl ethers. organic-chemistry.org This method generally offers milder reaction conditions, broader substrate scope, and higher yields compared to the traditional Ullmann reaction. organic-chemistry.orglscollege.ac.in The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alkoxide (such as sodium phenoxide) and subsequent reductive elimination to yield the aryl ether and regenerate the catalyst. wuxiapptec.com The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, with various biaryl phosphine (B1218219) ligands being developed to suit different substrates. wuxiapptec.com

A comparison of these two key arylation methods is presented below.

FeatureUllmann CondensationBuchwald-Hartwig Etherification
Catalyst Copper (often stoichiometric in classic methods) wikipedia.orgPalladium (catalytic amounts) organic-chemistry.org
Typical Halide Aryl Iodides, Bromides (often requiring activation) wikipedia.orgsci-hub.seAryl Chlorides, Bromides, Iodides, Triflates organic-chemistry.orgwuxiapptec.com
Reaction Conditions High temperatures (often >200°C), polar solvents wikipedia.orgMilder temperatures, broader solvent compatibility wuxiapptec.com
Substrate Scope Traditionally limited to electron-deficient aryl halides lscollege.ac.inBroad, includes electron-rich and electron-neutral arenes organic-chemistry.org
Functional Group Tolerance Moderate lscollege.ac.inGenerally high, depending on ligand/base choice wuxiapptec.com

Cyclopentanone Ring Functionalization Strategies

Functionalization of the cyclopentanone ring is a key strategy to prepare it for the introduction of the phenoxy moiety. A primary method involves the generation of a cyclopentanone enolate or a related equivalent, which then acts as a nucleophile. nsf.gov This can be achieved by treating cyclopentanone with a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate. This enolate can then, in principle, react with an electrophilic phenoxy source.

Another advanced strategy is the α-arylation of the ketone. This can be accomplished through transition metal-catalyzed processes where the ketone is converted to its enolate form in situ and then coupled with an aryl halide. pkusz.edu.cn For instance, a palladium catalyst can facilitate the coupling of a cyclopentanone enolate with an aryl bromide in the presence of a suitable phosphine ligand. pkusz.edu.cn

Furthermore, radical-mediated reactions have been explored for the functionalization of phenoxycyclopentanone structures. nih.gov Although sometimes used for cleavage rather than formation, these methods highlight the diverse reactivity of the cyclopentanone core. nih.gov The development of methods for the direct elaboration of C-C sigma bonds represents an atom- and step-economic synthetic tactic for functionalizing cyclic ketones. nih.gov

Strategic Use of Functionalized Cyclopentanol Derivatives in Synthesis

An alternative and powerful route to the phenoxycyclopentanone framework begins with functionalized cyclopentanol derivatives. This approach is particularly valuable for controlling stereochemistry. A prominent example is the Mitsunobu reaction , which allows for the conversion of an alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry at the carbon center.

In this context, a chiral cyclopentanol derivative can be reacted with phenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and a diazodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). acs.org This reaction proceeds via an Sₙ2-type substitution, where the hydroxyl group is converted into a good leaving group in situ, which is then displaced by the phenoxide nucleophile. acs.org This strategy was successfully employed to produce phenoxycyclopentyl building blocks in moderate to good yields. acs.org The resulting phenoxycyclopentanol can then be oxidized to the target ketone, 2-phenoxycyclopentan-1-one (B6153382). This route is particularly advantageous when specific stereoisomers are desired, as the stereochemistry of the starting cyclopentanol directly influences the product's configuration. nih.govresearchgate.net

ReagentRoleExampleReference
Starting Material Chiral alcohol precursor(1S,2R)-2-aminocyclopentanol derivative acs.org
Nucleophile Introduces the phenoxy groupPhenol (R-PhOH) acs.org
Phosphine Activates the alcoholTriphenylphosphine (PPh₃) acs.org
Azodicarboxylate Oxidant for the phosphineDiisopropyl azodicarboxylate (DIAD) acs.org
Solvent Reaction mediumTetrahydrofuran (THF) acs.org

Stereoselective Synthesis of this compound and its Enantiomers

Achieving stereocontrol in the synthesis of this compound is crucial for applications where a single enantiomer is required, such as in the development of pharmaceutical agents. wikipedia.org Asymmetric synthesis aims to produce one enantiomer selectively, measured by the enantiomeric excess (e.e.). du.ac.in This can be accomplished through several advanced methods, including the use of chiral catalysts or chiral auxiliaries. ethz.ch

Enantioselective Catalysis in Phenoxycyclopentanone Synthesis

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. csic.es In the context of this compound synthesis, this could involve an asymmetric α-arylation of cyclopentanone. While direct catalytic asymmetric phenoxylation of cyclopentanone is a challenging transformation, a two-step approach is feasible.

This approach involves the catalytic asymmetric synthesis of a key precursor, such as 2-bromocyclopentanone. For example, the bromination of cyclopentanone has been achieved with high enantioselectivity (82% e.e.) using a chiral Palladium(II) complex as a catalyst. researchgate.net The resulting enantioenriched 2-bromocyclopentanone can then be subjected to a substitution reaction with sodium phenoxide. researchgate.net If this subsequent Sₙ2 reaction proceeds with high fidelity, the chirality established in the first step is transferred to the final product.

The development of organocatalysis has also provided new strategies for asymmetric synthesis. units.itnih.gov Chiral amines, for example, can condense with aldehydes or ketones to form chiral iminium ions or enamines, which then undergo enantioselective transformations. units.it A hypothetical organocatalytic route could involve the reaction of cyclopentanone with a chiral amine to form a chiral enamine, which then reacts with an electrophilic phenoxylating agent.

Chiral Auxiliary and Asymmetric Induction Methodologies

A well-established and reliable method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed, yielding the enantioenriched product. wikipedia.org

For the synthesis of a specific enantiomer of this compound, one could first condense an achiral cyclopentanone derivative with a chiral auxiliary. A common strategy involves using chiral amines derived from natural products. For instance, pseudoephedrine can be used as a chiral auxiliary in diastereoselective alkylation reactions. harvard.edu The auxiliary is first converted into an amide with a carboxylic acid derivative of the cyclopentane (B165970) ring. Deprotonation then forms a chiral enolate, which reacts with a phenoxylating agent from the less sterically hindered face, as directed by the auxiliary.

Another widely used class of auxiliaries is the Evans' oxazolidinones. researchgate.netslideshare.net An N-acyl oxazolidinone can be prepared from a functionalized cyclopentane precursor. Formation of the corresponding enolate followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the bulky substituent on the oxazolidinone ring. researchgate.net Subsequent cleavage of the auxiliary, which can often be recovered and reused, provides the desired enantiomerically enriched product. wikipedia.org

Chiral AuxiliaryType/OriginKey FeaturesReferences
8-phenylmenthol Terpenoid-derivedIntroduced by E.J. Corey; used in early asymmetric syntheses. wikipedia.orgslideshare.net
Evans' Oxazolidinones Amino acid-derivedHighly effective for asymmetric alkylations, aldol (B89426) reactions; predictable stereochemical outcome. researchgate.netslideshare.net
Camphorsultam Terpenoid-derivedOppolzer's sultam; provides high diastereoselectivity in various reactions. wikipedia.org
Pseudoephedrine AlkaloidInexpensive and effective for asymmetric alkylation to form chiral acids, ketones, and alcohols. wikipedia.orgharvard.edu
trans-2-Phenyl-1-cyclohexanol SyntheticIntroduced by J.K. Whitesell as a more accessible alternative to 8-phenylmenthol. wikipedia.orgslideshare.net

Deracemization Techniques for Phenoxycyclopentanone Analogs

Deracemization represents a highly efficient approach to obtaining enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. This is a significant advantage over classical kinetic resolution, which has a maximum yield of 50%. Several deracemization strategies, particularly dynamic kinetic resolution (DKR), have been successfully applied to ketones and alcohols with structural similarities to this compound, suggesting their applicability to this target molecule.

Dynamic kinetic resolution combines a rapid, reversible racemization of the starting material with a highly enantioselective reaction. chemrxiv.org This allows for the continuous conversion of the less reactive enantiomer into the more reactive one, which is then consumed in the enantioselective step. For α-phenoxy ketones, this process can be achieved through a combination of a metal catalyst for racemization and an enzyme for the enantioselective transformation. acs.org

One of the most powerful DKR methods involves the use of a ruthenium catalyst in conjunction with a lipase (B570770) enzyme. acs.org For instance, ruthenium complexes can facilitate the racemization of α-hydroxy ketones at room temperature, which can then be enantioselectively acylated by a lipase. acs.org This chemoenzymatic approach has been shown to be highly effective for a variety of substrates. unipd.it Another approach involves the use of a heterogeneous catalyst, such as a palladium complex immobilized on a solid support, combined with a lipase for the DKR of primary amines, a process that could be adapted for related ketones. acs.org

More recently, photoredox catalysis has emerged as a novel method for the α-deracemization of ketones. acs.org This light-driven strategy utilizes a single photocatalyst that induces deprotonation via single electron transfer, followed by an enantioselective protonation, offering a conceptually new way to achieve deracemization of carbonyl compounds. acs.org

Enzyme-catalyzed deracemization of cyclic ketones has also been demonstrated using whole-cell biocatalysts. mdpi.com For example, strains of Aureobasidium pullulans have been used for the deracemization of benzoin (B196080) through a selective reduction and re-oxidation cycle, a process that could potentially be applied to phenoxycyclopentanone analogs. mdpi.com These enzymatic methods offer the advantages of mild reaction conditions and high selectivity. metu.edu.tr

Below is a table summarizing potential deracemization techniques applicable to phenoxycyclopentanone analogs based on studies of similar compounds.

TechniqueCatalyst SystemKey FeaturesPotential Application
Chemoenzymatic DKRRuthenium catalyst + LipaseCombines metal-catalyzed racemization with enzyme-catalyzed resolution. acs.orgEnantioselective acylation or reduction of the ketone.
Heterogeneous DKRImmobilized Pd catalyst + LipaseFacilitates catalyst recycling and product purification. acs.orgAdaptable for the resolution of related functional groups.
Photoredox DeracemizationChiral PhotocatalystLight-driven process, conceptually novel. acs.orgDirect deracemization of the ketone at the α-position.
Whole-Cell BiocatalysisAureobasidium pullulansUtilizes microbial enzymes for selective redox reactions. mdpi.comEnvironmentally benign deracemization.

Mechanistic Insights into this compound Formation

The formation of this compound typically involves two key bond-forming events: the formation of the carbon-oxygen ether linkage and the formation of the carbon-carbon bond at the α-position of the cyclopentanone ring. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and controlling selectivity.

Elucidation of Reaction Pathways and Intermediates

The synthesis of this compound can be envisioned through a palladium-catalyzed α-arylation of cyclopentanone with a phenoxy-containing aryl halide or, more commonly, through the reaction of an α-halocyclopentanone with phenol or a phenoxide salt. The latter proceeds via a nucleophilic substitution mechanism, likely SN2.

In the palladium-catalyzed α-arylation pathway, the generally accepted mechanism involves a catalytic cycle with several key intermediates. st-andrews.ac.uknih.gov The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the formation of a palladium enolate. The final step is the reductive elimination from the arylpalladium enolate to form the C-C bond of the product and regenerate the Pd(0) catalyst. nih.gov For cyclopentanone, a common side reaction is self-aldol condensation, which can be mitigated by the careful choice of ligands and bases. unipd.it

The formation of the phenoxy ether linkage likely proceeds through an SN2 reaction, where a phenoxide ion acts as the nucleophile, attacking the α-carbon of a cyclopentanone bearing a leaving group (e.g., a halide). This reaction is characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry at the α-carbon if it is a chiral center. semanticscholar.org The reaction is a single, concerted step where the bond to the nucleophile forms as the bond to the leaving group breaks. metu.edu.trsemanticscholar.org The presence of the adjacent carbonyl group can accelerate the SN2 reaction by stabilizing the transition state through orbital overlap. researchgate.net

The following table outlines the key intermediates in the proposed palladium-catalyzed α-arylation pathway.

IntermediateDescriptionRole in Catalytic Cycle
Pd(0) ComplexThe active catalyst.Initiates the cycle by oxidative addition. st-andrews.ac.uk
Aryl-Pd(II)-Halide ComplexFormed after oxidative addition of the aryl halide to Pd(0).Reacts with the enolate. chemrxiv.org
Aryl-Pd(II)-Enolate ComplexFormed by the reaction of the Aryl-Pd(II)-Halide with the ketone enolate.Undergoes reductive elimination to form the product. nih.gov

Transition State Analysis in Key Synthetic Steps

In the SN2 phenoxylation step, the transition state involves a pentacoordinate carbon atom where the incoming phenoxide and the leaving group are in a trigonal bipyramidal arrangement, 180° apart. st-andrews.ac.uk The energy of this transition state is influenced by steric hindrance at the α-carbon and the electronic properties of the nucleophile and leaving group. The adjacent carbonyl group can lower the transition state energy by delocalizing the developing negative charge on the oxygen atom. researchgate.net

For the palladium-catalyzed α-arylation, DFT calculations on related ketone arylations have shown that the reductive elimination step is often the rate-determining step. chemrxiv.org The transition state for this step involves the concerted breaking of the Pd-C(aryl) and Pd-C(enolate) bonds and the formation of the new C-C bond. The geometry and energy of this transition state are highly dependent on the nature of the phosphine ligands attached to the palladium center. Bulky, electron-rich ligands generally facilitate the reductive elimination process. st-andrews.ac.uk

Computational studies on related catalytic systems, such as Ni-mediated cycloadditions, have utilized DFT to map out the entire reaction pathway, including the structures and energies of all intermediates and transition states. frontiersin.org Similar computational approaches, like those used to study copper-catalyzed tandem reactions, could provide a detailed understanding of the factors controlling regioselectivity and stereoselectivity in the synthesis of this compound. beilstein-journals.orgresearchgate.net These studies often employ methods to locate transition state structures and confirm they connect the relevant intermediates through intrinsic reaction coordinate (IRC) calculations. frontiersin.org

The following table summarizes the key transition states and the factors influencing their stability.

Reaction StepTransition StateFactors Influencing Stability
SN2 PhenoxylationTrigonal bipyramidal geometry at the α-carbon. st-andrews.ac.ukSteric hindrance, nucleophilicity of the phenoxide, nature of the leaving group, and stabilization by the adjacent carbonyl. researchgate.net
Pd-catalyzed α-Arylation (Reductive Elimination)Concerted bond formation and breaking at the Pd center. chemrxiv.orgElectronic and steric properties of the phosphine ligands, nature of the aryl group and the enolate. st-andrews.ac.uk

Chemical Reactivity and Transformation Pathways of 2 Phenoxycyclopentan 1 One

Reactions Involving the Carbonyl Group of 2-Phenoxycyclopentan-1-one (B6153382)

The carbonyl group (C=O) is the primary site for reactions such as nucleophilic additions, condensations, and redox transformations.

The most fundamental reaction of the ketone in this compound is nucleophilic addition. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. ksu.edu.salibretexts.org This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. openstax.org The general mechanism involves the nucleophile attacking the carbonyl carbon, causing the C=O pi bond to break and its electrons to move to the oxygen atom. masterorganicchemistry.com

A variety of nucleophiles can be employed, leading to a range of products. Strong nucleophiles like Grignard reagents or organolithium compounds react under basic or neutral conditions to form tertiary alcohols in an irreversible manner. masterorganicchemistry.com Weaker nucleophiles may require acidic conditions to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. openochem.org

Nucleophile TypeReagent ExampleExpected Product
Hydride ReagentsSodium borohydride (B1222165) (NaBH₄)2-Phenoxycyclopentan-1-ol
OrganometallicMethylmagnesium bromide (CH₃MgBr)1-Methyl-2-phenoxycyclopentan-1-ol
CyanideHydrogen cyanide (HCN)1-Cyano-2-phenoxycyclopentan-1-ol

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with other electrophiles, most notably other carbonyl compounds, in what are known as condensation reactions. ksu.edu.saresearchgate.net For this compound, the protons at the C5 position are enolizable.

A common example is the aldol (B89426) condensation, where the enolate of this compound could react with an aldehyde, such as benzaldehyde. isca.meresearchgate.net This reaction initially forms a β-hydroxy ketone, which can subsequently dehydrate, particularly under heating or acidic/basic conditions, to yield an α,β-unsaturated ketone. These types of reactions are pivotal for forming new carbon-carbon bonds. researchgate.netisca.me

Reaction NameReactantCatalystIntermediate/Product
Aldol CondensationBenzaldehydeSodium hydroxide (B78521) (NaOH)Initially a β-hydroxy ketone, followed by dehydration to form an α,β-unsaturated ketone.
Knoevenagel CondensationDiethyl malonatePiperidineProduct of addition followed by dehydration.

Reduction: The ketone functional group can be selectively reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting this compound into 2-Phenoxycyclopentan-1-ol. More specialized reagents can achieve enantioselective reduction if a chiral alcohol is desired. wikipedia.org For α-alkoxy ketones, chelation-controlled reduction can also be used to control the stereochemistry of the resulting diol monoether. organic-chemistry.orgacs.org

Oxidation: While ketones are generally resistant to oxidation, cyclic ketones can undergo oxidative cleavage in a process known as the Baeyer-Villiger oxidation. wikipedia.org This reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a lactone (a cyclic ester). organic-chemistry.orgthieme-connect.desigmaaldrich.comnih.gov The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the oxygen would insert between the carbonyl carbon and the more substituted α-carbon (C2), yielding a six-membered lactone.

TransformationReagent(s)Product
ReductionSodium borohydride (NaBH₄)2-Phenoxycyclopentan-1-ol
Oxidationmeta-Chloroperoxybenzoic acid (m-CPBA)A six-membered lactone

Transformations of the Phenoxy Moiety

The phenoxy group consists of a phenyl ring connected to the cyclopentanone (B42830) via an ether linkage, offering two main sites for reactivity: the aromatic ring itself and the C-O ether bond.

The phenoxy group is an activating group for electrophilic aromatic substitution (EAS), meaning it makes the aromatic ring more reactive than benzene. organicmystery.com The oxygen atom can donate a lone pair of electrons into the ring through resonance, stabilizing the carbocation intermediate formed during the reaction. This effect directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. organicmystery.com

Common EAS reactions can be performed on the phenyl ring of this compound, although the specific reaction conditions would need to be controlled to avoid side reactions at the ketone. byjus.commasterorganicchemistry.com

EAS ReactionReagent(s)Major Products
HalogenationBr₂ / FeBr₃2-(2-Bromophenoxy)cyclopentan-1-one and 2-(4-Bromophenoxy)cyclopentan-1-one
NitrationHNO₃ / H₂SO₄2-(2-Nitrophenoxy)cyclopentan-1-one and 2-(4-Nitrophenoxy)cyclopentan-1-one
Friedel-Crafts AcylationCH₃COCl / AlCl₃2-(4-Acetylphenoxy)cyclopentan-1-one

The ether linkage in aryl alkyl ethers is robust but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.comucalgary.ca The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. ucalgary.ca The halide ion (Br⁻ or I⁻) then acts as a nucleophile.

Due to the partial double bond character of the aryl C-O bond from resonance and the instability of a phenyl cation, the cleavage invariably occurs at the alkyl C-O bond. doubtnut.combrainly.inaskfilo.com The nucleophilic attack happens at the carbon of the cyclopentanone ring, displacing phenol (B47542) as a leaving group. Therefore, treating this compound with HBr would yield phenol and 2-bromocyclopentan-1-one. pearson.comucalgary.ca

Cyclopentanone Ring Modifications

The cyclopentanone ring, a common structural motif in organic chemistry, can be chemically altered through various reactions. These modifications can involve changes to the ring size or the introduction of new functional groups at specific positions.

Ring Expansion and Contraction Reactions for Related Cyclic Ketones

The carbon framework of cyclic ketones, including the cyclopentanone core, is amenable to modification through ring expansion and contraction reactions. These transformations are valuable synthetic tools for accessing larger or smaller ring systems, which may be otherwise difficult to prepare.

Ring Expansion: One-carbon ring expansions are frequently employed to convert cyclopentanones into cyclohexanones. Notable methods include:

Tiffeneau-Demjanov Rearrangement (TDR): This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate an enlarged cycloketone. wikipedia.orgslideshare.net For a cyclopentanone, this process would first involve conversion to the corresponding β-amino alcohol, which, upon diazotization, rearranges to a cyclohexanone (B45756). slideshare.netlibretexts.org The reaction proceeds via a semipinacol rearrangement mechanism. d-nb.info The TDR is particularly effective for creating five, six, and seven-membered rings. wikipedia.orgslideshare.net

Dowd-Beckwith Ring Expansion: This is a radical-based method that can expand a cyclic ketone by several carbons. wikipedia.orgnih.gov The reaction typically involves a cyclic β-keto ester with an α-alkylhalo substituent. wikipedia.orgexpertsmind.com The mechanism proceeds through the formation of an initial alkyl radical which attacks the carbonyl group to form a bicyclic ketyl intermediate. This intermediate then rearranges to produce the ring-expanded product. wikipedia.org This method is a powerful tool for synthesizing medium and large-ring compounds. researchgate.net

Ring Contraction: Ring contractions are useful for synthesizing smaller, more strained rings from more accessible larger ones. wikipedia.org

Favorskii Rearrangement: This is a widely used reaction for the ring contraction of cyclic α-halo ketones upon treatment with a base. The reaction is believed to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a ring-contracted carboxylic acid derivative. This method can be used to convert a substituted cyclohexanone into a cyclopentanecarboxylic acid. researchgate.net

Below is a table summarizing these key ring modification reactions.

Reaction NameTypeStarting Material (General)ReagentsProduct (General)
Tiffeneau-DemjanovExpansion1-Aminomethyl-cycloalkanolNitrous Acid (HNO₂)Ring-expanded ketone
Dowd-BeckwithExpansionCyclic β-keto ester with α-alkylhalo groupAIBN, Tributyltin hydrideRing-expanded ketone
FavorskiiContractionCyclic α-halo ketoneBase (e.g., alkoxide)Ring-contracted ester/acid

Regioselective Functionalization of the Cyclopentane (B165970) Skeleton

The regioselective introduction of functional groups onto the cyclopentane skeleton of a molecule like this compound is dictated by the directing effects of the existing phenoxy and carbonyl groups. The α-positions relative to the carbonyl group (C2 and C5) are particularly reactive.

The presence of the carbonyl group activates the adjacent α-carbons, making their protons acidic and susceptible to deprotonation by a base to form an enolate. This enolate can then react with various electrophiles. In the case of this compound, the C2 position is already substituted. Therefore, functionalization is expected to occur predominantly at the C5 position.

Methods for the stereo- and regiocontrolled functionalization of cyclopentane rings often involve pathways such as diastereoselective epoxidation followed by regioselective oxirane ring-opening. tandfonline.com Enantioselective synthesis of functionalized cyclopentanes has been utilized to access carbocyclic nucleoside analogs. acs.org For instance, the asymmetric α-hydroxylation of cyclic ketones can be achieved using molecular oxygen in the presence of a phase-transfer catalyst, yielding valuable α-hydroxy ketones with high enantiopurity. acs.org A copper(II)-mediated cyclization-acetoxylation of certain dienones has also been reported for synthesizing functionalized cyclopentanes. nih.gov

Advanced Chemical Conversions and Cascade Reactions

Beyond simple functionalization, the this compound scaffold can participate in more complex transformations, including multi-component and rearrangement reactions, to rapidly build molecular complexity.

Multi-component Reactions Utilizing this compound Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. beilstein-journals.orgfu-berlin.de MCRs are highly efficient and atom-economical, making them powerful tools in medicinal chemistry and diversity-oriented synthesis. mdpi.comnih.gov

The ketone functionality of this compound makes it a suitable candidate for various MCRs.

Passerini Reaction: This is a three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound (like this compound) to form an α-acyloxy carboxamide. organic-chemistry.org

Ugi Reaction: A versatile four-component reaction involving a ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org Utilizing this compound in an Ugi reaction would lead to the formation of a complex α-acylamino carboxamide, incorporating the cyclopentane ring as a core scaffold.

Hantzsch Dihydropyridine (B1217469) Synthesis: While classically involving an aldehyde, variations using ketones are known. This pseudo-four-component reaction combines an aldehyde or ketone, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine derivative. mdpi.com

The table below outlines potential MCRs involving a generic ketone scaffold.

Reaction NameComponentsResulting Scaffold
Passerini ReactionKetone, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide
Ugi ReactionKetone, Amine, Carboxylic Acid, Isocyanideα-Acylamino Carboxamide
Bucherer-BergsKetone, Ammonium Carbonate, Cyanide SourceHydantoin
Mannich ReactionKetone, Aldehyde, Amineβ-Amino-carbonyl compound

Rearrangement Reactions in Phenoxycyclopentanone Systems

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de The phenoxycyclopentanone framework can undergo several synthetically useful rearrangements.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxy acid. wiley-vch.de The reaction involves the migration of an alkyl or aryl group from the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. For this compound, two possible lactones could be formed, depending on whether the C2 (bearing the phenoxy group) or C5 migrates. The relative substitution and electronic nature of these carbons would determine the regiochemical outcome.

Beckmann Rearrangement: This reaction transforms an oxime into an amide. wikipedia.org The oxime of this compound, upon treatment with an acid catalyst (e.g., PCl₅, H₂SO₄), would rearrange to a six-membered lactam. The rearrangement is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group being the one that migrates. wikipedia.org

Wolff Rearrangement: This reaction can be used for ring contraction and involves the conversion of an α-diazoketone into a ketene. libretexts.orgwikipedia.org If this compound were converted to the corresponding α-diazoketone at the C5 position, a subsequent Wolff rearrangement could lead to a ring-contracted cyclobutane (B1203170) derivative. wikipedia.org

These rearrangements provide pathways to fundamentally different molecular skeletons from the initial phenoxycyclopentanone structure.

Advanced Characterization and Structural Elucidation of 2 Phenoxycyclopentan 1 One

Spectroscopic Techniques for Detailed Structural Analysis

Spectroscopy provides fundamental insights into the molecular framework, connectivity, and spatial arrangement of atoms. For 2-Phenoxycyclopentan-1-one (B6153382), a combination of Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and Mass Spectrometry offers a comprehensive structural profile.

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. nih.gov For this compound, ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, while more advanced techniques reveal its stereochemistry and conformational preferences.

The cyclopentanone (B42830) ring is not planar and typically adopts either an envelope or a twist conformation. The position of the phenoxy substituent (pseudo-axial or pseudo-equatorial) is influenced by steric and electronic factors, and these conformers are often in rapid equilibrium. nih.govresearchgate.net The analysis of vicinal proton-proton coupling constants (³JHH), obtained from ¹H NMR, is crucial for conformational analysis. nih.gov For instance, the coupling constant between the proton at C2 and the adjacent protons at C3 can help determine the dihedral angles and thus the preferred conformation.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are vital for stereochemical assignment. NOESY detects through-space interactions between protons that are close to each other, which can distinguish between cis and trans isomers and provide evidence for specific conformations. mdpi.comresearchgate.net For example, a NOE correlation between the proton at C2 and a specific proton on the phenoxy ring would provide information about the rotational orientation of the phenoxy group.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃ This table presents expected chemical shift ranges based on known values for similar structural motifs.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HMBC, NOESY)
C1 (C=O)-~215.0HMBC to H2, H5
C2 (-CH-OPh)4.8 - 5.280.0 - 85.0COSY with H3; HMBC to C1, C3, C1'
C3 (-CH₂)2.0 - 2.430.0 - 35.0COSY with H2, H4
C4 (-CH₂)1.9 - 2.320.0 - 25.0COSY with H3, H5
C5 (-CH₂)2.2 - 2.635.0 - 40.0COSY with H4; HMBC to C1
C1' (Phenoxy)-155.0 - 158.0HMBC to H2', H6'
C2', C6' (Phenoxy)6.9 - 7.1115.0 - 118.0COSY with H3', H5'; NOESY with H2
C3', C5' (Phenoxy)7.2 - 7.4129.0 - 130.0COSY with H2', H4', H6'
C4' (Phenoxy)7.0 - 7.2122.0 - 125.0COSY with H3', H5'

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure in the solid state, including precise bond lengths, bond angles, and the absolute configuration if a suitable crystal is obtained from an enantiomerically pure sample. researchgate.net This technique would definitively establish the relative stereochemistry of substituents on the cyclopentanone ring and reveal its solid-state conformation (e.g., envelope or twist).

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) offers structural clues. For cyclic ketones, a major fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. whitman.eduyoutube.com For this compound, this could lead to the loss of the phenoxy group or other ring fragments. Another potential fragmentation is the McLafferty rearrangement, although this is more common in ketones with longer alkyl chains containing a γ-hydrogen. youtube.comyoutube.com Advanced tandem MS (MS/MS) techniques can be used to fragment specific ions, providing more detailed structural information and helping to differentiate between isomers that might otherwise have identical mass spectra.

Table 2: Expected Key Mass Fragments for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
176[M]⁺Molecular Ion
94[C₆H₆O]⁺Phenol (B47542) radical cation
93[C₆H₅O]⁺Phenoxy radical
83[C₅H₇O]⁺α-cleavage (loss of phenoxy radical)
77[C₆H₅]⁺Phenyl cation
55[C₃H₃O]⁺ or [C₄H₇]⁺Ring fragmentation

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound is a chiral molecule, determining its absolute configuration (R or S) is essential. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for this purpose. biotools.uschemistrywithatwist.com

These techniques measure the differential absorption of left and right circularly polarized light. biotools.us The absolute configuration is determined by comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum chemical calculations (e.g., using Density Functional Theory, DFT). rsc.org A good match between the experimental spectrum of an enantiomer and the calculated spectrum for, say, the (R)-configuration allows for an unambiguous assignment of that enantiomer as (R). VCD has proven to be a reliable alternative to X-ray crystallography, especially for oils or molecules that are difficult to crystallize. researchgate.netbiotools.us

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatography is essential for separating this compound from reaction impurities and for determining its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. heraldopenaccess.us

To assess enantiomeric excess (ee), which is a measure of the purity of a single enantiomer, chiral chromatography is employed. gcms.czphenomenex.com This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column. phenomenex.comwikipedia.org Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are effective for separating a broad range of chiral compounds, including ketones. nih.gov By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Table 3: Example of a Chiral HPLC Method for Enantiomeric Excess (ee) Determination

Parameter Condition
Column Chiralpak® AD-H or similar polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers

Applications and Role As a Key Synthetic Intermediate in Organic Synthesis

2-Phenoxycyclopentan-1-one (B6153382) as a Building Block for Complex Molecules

The inherent reactivity of the carbonyl group and the presence of the phenoxy moiety make this compound a valuable starting material for the synthesis of a wide array of more complex molecules. Its cyclopentane (B165970) framework serves as a foundational scaffold upon which additional stereocenters and functional groups can be installed, leading to the generation of diverse and intricate molecular structures.

Precursor to Phenoxycyclopentylamine Derivatives and Related Amine Scaffolds

A significant application of this compound lies in its conversion to phenoxycyclopentylamine derivatives. The introduction of an amine functional group can be readily achieved through reductive amination, a powerful and widely used transformation in organic chemistry. wikipedia.orgsigmaaldrich.com This reaction typically involves the condensation of the ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org

The general scheme for the reductive amination of this compound is depicted below:

Reductive amination of this compoundA general representation of the reductive amination of this compound to yield 2-phenoxycyclopentanamine (B13255064) derivatives.

This straightforward conversion opens the door to a variety of phenoxycyclopentylamine-based scaffolds, which are of interest in medicinal chemistry due to the prevalence of amine groups in biologically active compounds. evitachem.com The resulting 2-phenoxycyclopentanamine features both a hydrogen bond donor/acceptor in the amine group and a hydrophobic phenoxy group, characteristics that can facilitate interactions with biological targets such as enzymes and receptors. evitachem.com The specific amine (R-NH₂) used in the reductive amination can be varied to introduce a wide range of substituents, allowing for the creation of a library of diverse amine scaffolds for drug discovery programs.

Reagent/ConditionProductApplication
Amine (R-NH₂)N-substituted-2-phenoxycyclopentanamineBuilding blocks for pharmaceuticals
Reducing Agent (e.g., NaBH₃CN)2-phenoxycyclopentanamineIntermediate for further functionalization

Intermediate in the Synthesis of Heterocyclic Systems

The cyclopentanone (B42830) moiety of this compound serves as a versatile precursor for the construction of various fused heterocyclic systems. Fused heterocycles are core structures in a vast number of natural products and pharmaceuticals, and their synthesis is a central theme in organic chemistry. rsc.orgresearchgate.net While specific examples directly employing this compound in well-known named reactions for heterocycle synthesis are not extensively documented in readily available literature, its structure is amenable to several classical and modern synthetic strategies.

For instance, the carbonyl group can participate in cascade reactions, where a series of intramolecular transformations lead to the rapid assembly of complex polycyclic structures. nih.gov Furthermore, multicomponent reactions, which involve the simultaneous combination of three or more starting materials, offer an efficient pathway to structurally diverse heterocyclic compounds and could potentially utilize this compound as a key component.

The general concept of utilizing this compound in the synthesis of fused heterocycles is illustrated below:

General scheme for heterocyclic synthesis from this compoundA conceptual representation of how this compound could be used to generate fused heterocyclic systems through various synthetic transformations.

Role in the Preparation of Prostaglandin (B15479496) Analogues

Prostaglandins (B1171923) are a class of biologically active lipid compounds that are involved in a wide range of physiological processes. google.com The synthesis of prostaglandin analogues is a significant area of research in medicinal chemistry. A key intermediate in many prostaglandin syntheses is the Corey lactone, a bicyclic compound containing a functionalized cyclopentane ring. nih.govnih.govresearchgate.netmdpi.comrsc.org

While a direct, documented synthetic route from this compound to the Corey lactone or other prostaglandin analogues is not prominently featured in the reviewed literature, the structural similarity of the cyclopentanone core makes it a plausible starting point for such endeavors. The synthesis of prostaglandins often involves the stereocontrolled functionalization of a cyclopentane ring. nih.gov Therefore, this compound could potentially serve as a synthon where the phenoxy group acts as a handle for further transformations or as a protecting group that is later removed or modified. The conversion of a substituted cyclopentanone to a lactone is a key step in many prostaglandin syntheses. nih.govnih.gov

The following table outlines the key structural features and their relevance to prostaglandin synthesis:

Structural Feature of this compoundRelevance to Prostaglandin Synthesis
Cyclopentanone coreFoundational five-membered ring of prostaglandins
Carbonyl groupSite for introducing side chains and functional groups
Phenoxy groupPotential for directing stereochemistry or as a precursor to other functionalities

Strategic Derivatization of this compound to Enhance Synthetic Utility

The synthetic utility of this compound can be significantly expanded through strategic derivatization. These modifications can introduce new functionalities, alter reactivity, and provide handles for further chemical transformations, making it a valuable scaffold in diversity-oriented synthesis (DOS). DOS aims to create a wide range of structurally diverse molecules from a common starting material, which is crucial for the discovery of new bioactive compounds.

By strategically modifying the cyclopentanone ring or the phenoxy group, a library of analogues can be generated. For example, reactions at the α-position to the carbonyl group can introduce various substituents, while modifications to the phenyl ring of the phenoxy group can alter the electronic and steric properties of the molecule. This approach allows for the systematic exploration of chemical space around the 2-phenoxycyclopentanone scaffold.

Catalytic Applications Involving this compound or its Derivatives

The development of asymmetric catalytic methods is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. While specific examples of catalytic reactions directly employing this compound are not extensively reported, its derivatives hold potential as substrates in various catalytic transformations.

For instance, the asymmetric hydrogenation of a derivatized 2-phenoxycyclopentenone could lead to the formation of chiral this compound with high enantiomeric excess. nih.gov Such chiral ketones are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals.

Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. taltech.eemdpi.com Derivatives of this compound could potentially be employed as substrates in organocatalytic reactions, such as Michael additions or aldol (B89426) reactions, to introduce new stereocenters with high levels of control.

Utility as a Molecular Probe in Chemical Biology Research (mechanistic insights into molecular interactions)

Molecular probes are essential tools in chemical biology for studying and visualizing biological processes in living systems. nih.govmdpi.com These probes are typically small molecules that can selectively interact with a specific biological target, such as an enzyme or receptor, and produce a detectable signal. While there is no direct evidence in the reviewed literature of this compound itself being used as a molecular probe, its scaffold possesses features that make it an attractive starting point for the design of such tools.

The 2-phenoxycyclopentanone core can be functionalized with reporter groups, such as fluorophores, to create fluorescent probes. mdpi.comnih.govnih.gov These probes could be designed to bind to the active site of an enzyme, and upon binding, a change in fluorescence could be observed, providing a means to monitor enzyme activity. For example, a derivative of this compound could be designed as an activity-based probe (ABP) that covalently modifies the active site of a target enzyme, allowing for its detection and characterization. nih.gov

The design of such a probe would involve the strategic placement of a reactive group on the 2-phenoxycyclopentanone scaffold that can form a covalent bond with a specific amino acid residue in the enzyme's active site. Additionally, a reporter tag would be incorporated to enable visualization and quantification.

The potential of this compound as a scaffold for molecular probes is summarized in the table below:

Probe TypeDesign StrategyPotential Application
Fluorescent ProbeIncorporation of a fluorophoreImaging of biological targets
Activity-Based ProbeIntroduction of a reactive group and a reporter tagEnzyme activity profiling and inhibitor screening

Future Directions and Emerging Research Avenues for 2 Phenoxycyclopentan 1 One

Development of Novel and Sustainable Synthetic Methodologies

Furthermore, there is a growing emphasis on catalytic processes that are both efficient and sustainable. For instance, the use of heterogeneous catalysts, such as mixed metal oxides, has shown promise in the synthesis of related cyclopentanone (B42830) derivatives. rsc.org Future research could focus on developing specific catalysts tailored for the introduction of the phenoxy group onto the cyclopentanone ring, potentially through novel cross-coupling strategies or direct arylation methods. The exploration of asymmetric synthesis variants will also be crucial for accessing enantiomerically pure forms of 2-phenoxycyclopentan-1-one (B6153382), which is often essential for pharmacological applications.

Exploration of Undiscovered Reactivity Profiles and Selectivities

The reactivity of this compound is largely dictated by the interplay between the carbonyl group and the adjacent phenoxy substituent. Future research will likely delve into previously unexplored reaction pathways and selectivities. This includes a deeper investigation into its behavior in pericyclic reactions, rearrangements, and as a substrate in various bond-forming reactions.

A particularly interesting avenue is the exploration of its utility in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach allows for the rapid generation of molecular diversity and the construction of intricate molecular architectures based on the this compound scaffold. Additionally, investigating the influence of the phenoxy group on the stereochemical outcome of reactions at the cyclopentanone ring will be a key area of focus. This could lead to the development of novel diastereoselective and enantioselective transformations.

Advanced Computational Modeling for De Novo Design and Predictive Chemistry

Computational chemistry is set to play a pivotal role in accelerating research on this compound. Advanced computational models can provide profound insights into the molecule's electronic structure, conformational preferences, and reactivity. researchgate.net These models can be employed to predict the outcomes of unknown reactions, elucidate reaction mechanisms, and guide the design of new experiments.

A significant area of future research will be the use of de novo design techniques to create novel molecules based on the this compound template. nih.govnih.gov By combining computational design with high-throughput screening methods, it will be possible to rapidly identify derivatives with desired properties, such as high affinity for specific biological targets. nih.govnih.gov This approach has the potential to revolutionize the discovery of new therapeutic agents and functional materials. Furthermore, computational tools can be used to predict the pharmacokinetic and toxicological properties of new derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Design and Synthesis of New Derivatives for Pioneering Research Applications

The this compound core structure serves as a versatile starting point for the design and synthesis of a wide array of new derivatives with potential applications in various fields of research. By modifying the phenoxy ring with different substituents or by altering the cyclopentanone backbone, it is possible to fine-tune the molecule's properties for specific purposes.

For example, the synthesis of novel series of cyclopentenone derivatives has been shown to yield compounds with interesting pharmacological properties. researchgate.net Similarly, derivatives of this compound could be designed as probes to study biological processes or as building blocks for the synthesis of more complex natural products and bioactive molecules. The development of efficient synthetic protocols for accessing these derivatives will be a key enabler for their exploration in pioneering research applications, from materials science to medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenoxycyclopentan-1-one, and how can researchers optimize yield and purity?

  • Methodological Answer : Start with cyclopentanone derivatives as precursors. Use Williamson ether synthesis by reacting cyclopentanone with a phenoxy group donor (e.g., aryl halides) under basic conditions. Optimize reaction parameters (temperature, solvent polarity, catalyst) to improve yield. Purify via column chromatography or recrystallization, and validate purity using HPLC or GC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and 2D NMR to confirm stereochemistry and substituent positions.
  • IR : Identify carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
    Cross-reference with computational simulations (e.g., DFT) for electronic property validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and closed systems to minimize inhalation exposure .
  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Store in airtight containers away from light to prevent degradation, and dispose of waste via certified hazardous material services .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Monitor degradation via TLC or HPLC at intervals (e.g., 1, 3, 6 months).
    Compare results to baseline data from controlled storage (dry, -20°C) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic additions be resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments using standardized conditions (solvent, temperature).
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 18O^{18}O) to track reaction pathways.
  • Computational Modeling : Use DFT to compare activation energies of competing pathways .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, HOMO/LUMO energies) with bioactivity data.
  • Docking Studies : Simulate interactions with target proteins (e.g., enzymes) using AutoDock or Schrödinger.
    Validate predictions with in vitro assays .

Q. How should researchers design degradation studies to identify toxic byproducts of this compound?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic, alkaline, oxidative, and photolytic conditions.
  • Analytical Workflow : Use LC-MS/MS to identify degradation products and assess toxicity via in silico tools (e.g., ProTox-II) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) during synthesis.
  • Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., stoichiometry, mixing rate).
  • Statistical Control : Apply ANOVA to assess variability between batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.